molecular formula C18H20O3 B071509 Ethyl 6-(2-naphthyl)-6-oxohexanoate CAS No. 183966-16-7

Ethyl 6-(2-naphthyl)-6-oxohexanoate

Cat. No.: B071509
CAS No.: 183966-16-7
M. Wt: 284.3 g/mol
InChI Key: HPJCFXYKFWZSMT-UHFFFAOYSA-N
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Description

Ethyl 6-(2-naphthyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthyl group attached to a hexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-naphthyl)-6-oxohexanoate typically involves the esterification of 6-(2-naphthyl)-6-oxohexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-naphthyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 6-(2-naphthyl)-6-oxohexanoic acid.

    Reduction: Ethyl 6-(2-naphthyl)-6-hydroxyhexanoate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(2-naphthyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(2-naphthyl)-6-oxohexanoate involves its interaction with specific molecular targets. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(1-naphthyl)-6-oxohexanoate: Similar structure but with the naphthyl group in a different position.

    Methyl 6-(2-naphthyl)-6-oxohexanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 6-(2-phenyl)-6-oxohexanoate: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

This compound is unique due to the specific positioning of the naphthyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Biological Activity

Ethyl 6-(2-naphthyl)-6-oxohexanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthyl moiety, which enhances its hydrophobic characteristics, potentially influencing its biological interactions. The compound's structure can be represented as follows:

C16H16O3\text{C}_{16}\text{H}_{16}\text{O}_3

This structure includes an ester functional group and a keto group, both of which are critical for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The naphthyl group can facilitate binding to hydrophobic pockets in proteins, while the keto and ester functionalities may engage in hydrogen bonding and other interactions essential for modulating biochemical pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings highlight the compound's effectiveness against both bacterial and fungal pathogens, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15 ± 3
HeLa (Cervical Cancer)20 ± 5
A549 (Lung Cancer)25 ± 4

The mechanism underlying this activity may involve the inhibition of cell proliferation and the induction of programmed cell death through the activation of caspase pathways.

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of pathogens. The results indicated significant inhibition of growth in multidrug-resistant strains, underscoring its potential as an alternative therapeutic agent in treating resistant infections.

Study on Anticancer Effects

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human cancer cell lines. The compound was found to significantly reduce viability in MCF-7 cells by inducing oxidative stress and disrupting mitochondrial function.

Properties

IUPAC Name

ethyl 6-naphthalen-2-yl-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-2-21-18(20)10-6-5-9-17(19)16-12-11-14-7-3-4-8-15(14)13-16/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJCFXYKFWZSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597056
Record name Ethyl 6-(naphthalen-2-yl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183966-16-7
Record name Ethyl 6-(naphthalen-2-yl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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